Enhanced Lipophilicity (XLogP3-AA = 2.3) Compared to the Unsubstituted Phenyl Analog
The target compound exhibits a computed lipophilicity of XLogP3-AA = 2.3, derived from its PubChem computed properties [1]. This value is elevated compared to the unsubstituted analog N-acryloyl-N'-phenylpiperazine (AcrNPP, CAS 129401-88-3), for which a LogP of approximately 1.52 has been reported in chemical databases . The increase of approximately 0.8 log units is attributable to the addition of the 3-methyl substituent and correlates with an expected increase in membrane permeability and a corresponding decrease in aqueous solubility.
| Evidence Dimension | Lipophilicity (computed XLogP3-AA vs. reported LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 (PubChem computed) |
| Comparator Or Baseline | N-acryloyl-N'-phenylpiperazine (AcrNPP, CAS 129401-88-3); LogP = 1.52410 (ChemExper/Vendor database) |
| Quantified Difference | ΔLogP ≈ +0.8 |
| Conditions | Computed property (PubChem XLogP3 3.0) vs. vendor-reported experimental LogP for comparator |
Why This Matters
For procurement in a CNS or cellular assay context, the higher logP predicts superior passive membrane permeability, which is critical for achieving adequate intracellular exposure in target engagement experiments.
- [1] PubChem Compound Summary for CID 43616279, 1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one. National Center for Biotechnology Information (2025). View Source
